[18F]FP-Tztp - 161395-77-3

[18F]FP-Tztp

Catalog Number: EVT-3198989
CAS Number: 161395-77-3
Molecular Formula: C11H16FN3S2
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of [18F]FP-Tztp involves a one-step radiosynthesis method that can be performed manually or using an automated synthesis unit. The process typically utilizes [18F]fluoride produced via cyclotron irradiation of oxygen-18 water. The reaction conditions are optimized for high radiochemical yields and purity.

  1. Manual Synthesis: Achieved a radiochemical yield of 23.4% ± 4.3% (end of synthesis) with a specific activity of 117 ± 54 MBq/μmol.
  2. Automated Synthesis: Provided a yield of 18.8% ± 2.4% with a specific activity of 111 ± 70 MBq/μmol .

The synthesis process is characterized by high chemical purity (>99%) and involves liquid chromatography for purification and quality control .

Molecular Structure Analysis

Molecular Structure
The molecular structure of [18F]FP-Tztp consists of several key functional groups:

  • Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and three carbon atoms, which contributes to the compound's biological activity.
  • Tetrahydropyridine Moiety: This part of the molecule enhances lipophilicity and receptor binding affinity.
  • Fluoropropyl Group: The incorporation of the fluorine atom is crucial for PET imaging capabilities.
Chemical Reactions Analysis

Chemical Reactions Involving [18F]FP-Tztp
[18F]FP-Tztp undergoes various metabolic transformations once administered:

  1. Metabolism in vivo: Rapid metabolism occurs in biological systems, with only 5% of plasma radioactivity remaining as the parent compound within 15 minutes post-injection.
  2. Major Metabolites: Key metabolic pathways include N-oxidation, sulfur oxidation, demethylation, and dehydrogenation, producing several metabolites that may also possess biological activity .
  3. Extraction Techniques: Liquid-liquid and solid-phase extractions are employed to quantify the parent compound and its metabolites effectively in plasma samples .
Mechanism of Action

Mechanism of Action
[18F]FP-Tztp functions primarily through receptor binding at the muscarinic M2 receptors in the brain. This interaction is critical for visualizing cholinergic activity via PET imaging:

  • The binding affinity allows for the assessment of receptor density and distribution.
  • Studies indicate that age-related increases in M2 receptor availability can be monitored using this radiotracer .

The mechanism highlights its potential utility in understanding cholinergic signaling pathways associated with neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Key properties of [18F]FP-Tztp include:

  • Molecular Weight: Approximately 265 g/mol.
  • Solubility: Moderately soluble in organic solvents due to its lipophilic nature.
  • Stability: Exhibits stability under physiological conditions but is subject to rapid metabolic degradation.

These properties are essential for optimizing its use in PET imaging applications and ensuring accurate interpretations of imaging data .

Applications

Scientific Applications
The primary applications of [18F]FP-Tztp include:

  1. Neuroimaging Studies: Used extensively in research to visualize muscarinic receptors in vivo, particularly in studies related to Alzheimer's disease and other cognitive disorders.
  2. Pharmacological Research: Assists in evaluating the pharmacodynamics of new drugs targeting cholinergic systems.
  3. Clinical Diagnostics: Potentially useful for diagnosing muscarinic receptor-related pathologies through non-invasive imaging techniques.
Introduction to Muscarinic Cholinergic Receptor Imaging

Neurobiological Significance of M2 Subtype in Neurodegenerative Disorders

The M2 muscarinic acetylcholine receptor (mAChR) subtype serves as a critical presynaptic autoreceptor regulating acetylcholine (ACh) release in the brain. Postmortem studies of Alzheimer's disease (AD) patients reveal a selective depletion of cortical M2 receptors, contrasting with relative preservation of M1 receptors [10]. This M2 loss correlates with cognitive decline severity and disrupts cholinergic negative feedback loops, contributing to the progressive neurotransmission imbalance characteristic of AD pathophysiology [3] [5]. Beyond AD, alterations in M2 density have been implicated in Parkinson's disease dementia and Lewy body dementia, suggesting a broader role in neurodegenerative cholinergic dysfunction [3] [13].

In vivo PET studies using [18F]FP-TZTP in non-human primates demonstrated that physostigmine-induced elevation of synaptic ACh concentrations produced a 35% reduction in cortical tracer binding, confirming the ligand's sensitivity to endogenous neurotransmitter competition [2] [10]. This pharmacological responsiveness positions M2 imaging as a dynamic biomarker for monitoring cholinergic tone alterations in disease states and therapeutic interventions.

Table 1: M2 Receptor Alterations in Neurodegenerative Disorders

DiseaseM2 Receptor ChangeBrain Regions AffectedFunctional Consequence
Alzheimer's DiseaseSelective Loss (up to 60%)Cortex, HippocampusImpaired ACh regulation, Cognitive decline
Parkinson's DementiaModerate LossFrontal Cortex, Basal ForebrainCholinergic deficit exacerbation
Lewy Body DementiaSignificant ReductionTemporal Cortex, Limbic regionsFluctuating cognition, Attention deficits

Rationale for PET Radioligand Development for M2 Receptors

Despite two decades of intensive research, no mAChR PET tracer has achieved widespread clinical adoption due to persistent challenges in subtype selectivity, blood-brain barrier (BBB) penetration, and metabolic stability [3]. The development of [18F]FP-TZTP specifically addressed the unmet need for an M2-selective agonist radiotracer. Unlike earlier non-subtype-selective antagonists like [¹¹C]scopolamine and [¹²³I]IQNB, [18F]FP-TZTP exhibits a 3.4-fold higher in vitro affinity for M2 (K~i~ = 2.2 nM) versus M1 receptors (K~i~ = 7.4 nM) and negligible binding to M3-M5 subtypes [10] [19].

The fluorine-18 label (t~1/2~ = 109.8 min) provides significant logistical advantages over carbon-11 tracers (t~1/2~ = 20.4 min), enabling multi-hour scans and centralized production for satellite distribution [6] [8]. Crucially, [18F]FP-TZTP crosses the BBB efficiently, with rapid brain uptake (K~1~ = 0.4–0.6 mL/min/mL in gray matter) observed in rhesus monkey PET studies [2] [10]. Its agonist profile offers unique sensitivity to endogenous ACh fluctuations, unlike antagonist tracers that bind irrespective of synaptic neurotransmitter concentrations [2] [24].

Table 2: Comparison of mAChR PET Radioligands

RadiotracerSubtype SelectivityAgonist/AntagonistBBB PenetrationKey Limitation
[¹¹C]ScopolamineNon-selectiveAntagonistModerateNon-selective binding, Slow kinetics
[¹¹C]NMPBNon-selectiveAntagonistHighIrreversible binding, Long washout
[¹¹C]3-MPBM1/M4 preferenceAntagonistHighLimited subtype discrimination
[¹⁸F]FP-TZTPM2-selectiveAgonistHighMetabolism rate (13% parent at 90 min)

Historical Challenges in Subtype-Selective Muscarinic Ligand Design

The development of subtype-selective mAChR ligands faced formidable obstacles rooted in receptor biology and chemical properties:

  • Structural Homology: The transmembrane domains of mAChR subtypes (M1-M5) share >80% sequence identity, creating a molecular recognition challenge for designing subtype-discriminative ligands. Early compounds like pirenzepine (M1-preferring) exhibited only 5-10 fold selectivity, insufficient for specific in vivo imaging [3] [7].
  • Blood-Brain Barrier Penetration: Quaternary ammonium moieties in classical muscarinic antagonists (e.g., atropine analogs) conferred high hydrophilicity, preventing significant brain uptake. Although strategies like incorporating tertiary amines improved BBB penetration, they often compromised subtype selectivity [3] [9].
  • Metabolic Instability: Early agonist candidates suffered rapid in vivo degradation. [18F]FP-TZTP metabolism studies in hepatocytes revealed seven radiolabeled metabolites, with N-oxidation as the primary pathway in both rat and human models. Notably, >90% of brain radioactivity represented intact tracer at 45 minutes post-injection despite extensive peripheral metabolism [10] [20].
  • Functional Selectivity vs. Binding Selectivity: Ligands like AF-DX 384 showed moderate M2 binding selectivity in vitro but behaved as functional antagonists in signal transduction assays, failing to mimic endogenous ACh activity. [18F]FP-TZTP emerged from Nova Nordisk's tetrahydropyridine series designed as M2-selective agonists [1] [16].

Definitive proof of [18F]FP-TZTP's M2 specificity came from knockout mouse studies. M2 receptor knockout (M2 KO) mice exhibited 51–61% reductions in regional brain uptake compared to wild-types, while M1, M3, and M4 KO mice showed no significant differences. This established that [18F]FP-TZTP binding in vivo is predominantly M2-mediated [5].

Properties

CAS Number

161395-77-3

Product Name

[18F]FP-Tztp

IUPAC Name

3-(3-(18F)fluoranylpropylsulfanyl)-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole

Molecular Formula

C11H16FN3S2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C11H16FN3S2/c1-15-6-2-4-9(8-15)10-11(14-17-13-10)16-7-3-5-12/h4H,2-3,5-8H2,1H3/i12-1

InChI Key

NQKPPQNBFQLLIZ-DWSYCVKZSA-N

Canonical SMILES

CN1CCC=C(C1)C2=NSN=C2SCCCF

Isomeric SMILES

CN1CCC=C(C1)C2=NSN=C2SCCC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.